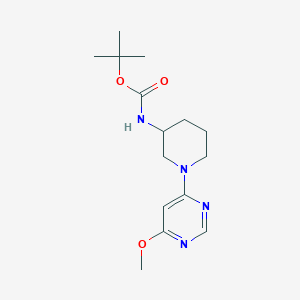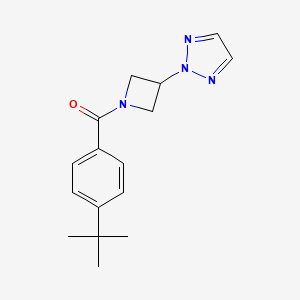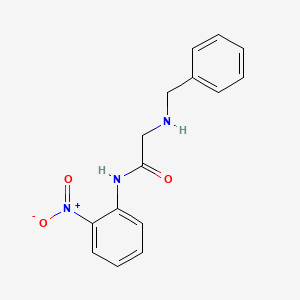
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DCPU is a urea derivative that has been shown to exhibit promising biological and pharmacological properties, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell survival, including DNA synthesis and protein synthesis. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to modulate the activity of various signaling pathways that are involved in the regulation of cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways that are involved in the regulation of cell growth and survival. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to possess neuroprotective properties, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is its potent cytotoxic effects against cancer cells, making it a valuable tool for researchers studying cancer biology and drug development. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea possesses a unique chemical structure that may provide insights into the design of novel anticancer agents. However, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea also has some limitations for laboratory experiments, including its complex synthesis method and potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination with other anticancer agents, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea in animal models and human clinical trials, as well as its potential use in the treatment of other diseases such as inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea involves the reaction of 2-chlorobenzoyl chloride with furfurylamine, followed by the reaction of the resulting intermediate with 2,2-di(furan-2-yl)ethylamine. The final product is obtained through the reaction of the intermediate with urea. The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is a complex process that requires careful attention to detail and precise control over reaction conditions.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use in a variety of scientific research applications, including its use as an antitumor agent, an anti-inflammatory agent, and a neuroprotective agent. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit potent cytotoxic effects against several types of cancer cells, including breast cancer, leukemia, and lung cancer cells. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-1-2-6-14(13)20-17(21)19-11-12(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,12H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNFNMHTZRONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2854026.png)

![4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2854028.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2854032.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)
![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)
